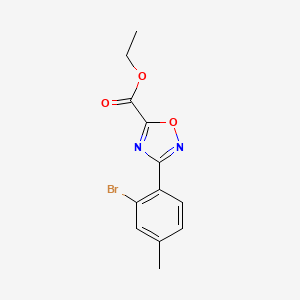

Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

CAS No.:

Cat. No.: VC18350654

Molecular Formula: C12H11BrN2O3

Molecular Weight: 311.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11BrN2O3 |

|---|---|

| Molecular Weight | 311.13 g/mol |

| IUPAC Name | ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H11BrN2O3/c1-3-17-12(16)11-14-10(15-18-11)8-5-4-7(2)6-9(8)13/h4-6H,3H2,1-2H3 |

| Standard InChI Key | PIPWSHDENIOVPX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC(=NO1)C2=C(C=C(C=C2)C)Br |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate features a planar 1,2,4-oxadiazole ring, which confers rigidity and electronic stability. Key structural attributes include:

-

Bromo substituent at the 2-position of the phenyl ring, enhancing electrophilic reactivity.

-

Methyl group at the 4-position of the phenyl ring, increasing lipophilicity and influencing pharmacokinetic properties.

-

Ethyl carboxylate at the 5-position of the oxadiazole, providing a polar functional group for potential hydrogen bonding .

The compound’s IUPAC name and canonical SMILES (COC(=O)C1=NC(=NO1)C2=C(C=CC(=C2)C)Br) reflect its substitution pattern .

Synthesis and Preparation

Synthetic Routes

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate, a plausible route includes:

-

Formation of Amidoxime: Reaction of 2-bromo-4-methylbenzamide with hydroxylamine to yield the corresponding amidoxime.

-

Cyclization with Ethyl Chloroformate: Condensation of the amidoxime with ethyl chloroformate in the presence of a base (e.g., triethylamine), followed by thermal or microwave-assisted cyclization .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amidoxime formation | NH₂OH·HCl, NaOH, EtOH, 80°C | 75% | |

| Cyclization | Ethyl chloroformate, Et₃N, 1,4-dioxane, 120°C | 68% |

Industrial Scalability

Industrial production may employ continuous-flow reactors to optimize cyclization efficiency. Purification often involves recrystallization from ethanol/water mixtures or column chromatography.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ethyl carboxylate group. Limited solubility in water (logP ≈ 3.24) .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.

Table 2: Key Physicochemical Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| logP | 3.24 | Computational | |

| Polar Surface Area | 52.67 Ų | DFT Calculation | |

| Melting Point | Not reported | – | – |

| Compound | Cell Line | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|---|

| 9a | MCF-7 | 0.48 | Caspase-3/7 activation | |

| 11b | HT-29 | 0.76 | Microtubule destabilization |

Antimicrobial Properties

1,2,4-oxadiazoles with halogen substituents demonstrate broad-spectrum antimicrobial activity. For instance:

-

Ethyl 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxylate inhibited Staphylococcus aureus at MIC = 8 µg/mL.

-

The bromine atom in this compound may improve membrane permeability, though empirical data is needed .

Structure-Activity Relationships (SAR)

Role of Substituents

-

Bromo Group: Enhances electrophilicity, facilitating interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) .

-

Methyl Group: Increases lipophilicity, potentially improving blood-brain barrier penetration .

-

Ethyl Carboxylate: Balances solubility and metabolic stability, reducing rapid hepatic clearance .

Comparative Analysis

Table 4: Impact of Substituents on Bioactivity

| Compound | R Group | Activity (IC₅₀, µM) |

|---|---|---|

| Ethyl 3-(2-Br-4-MePh)-oxadiazole | Br, Me | Not reported |

| Ethyl 3-(4-MeOPh)-oxadiazole | OMe | 4.5 (WiDr cells) |

| Ethyl 3-Cyclopentyl-oxadiazole | Cyclopentyl | 2.09 (A375 cells) |

Research Gaps and Future Directions

Unaddressed Questions

-

In Vivo Efficacy: No pharmacokinetic or toxicity data available for this compound.

-

Target Identification: Mechanistic studies are required to elucidate molecular targets (e.g., kinase inhibition, DNA damage).

Proposed Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume